molecular formula C15H14N2O3 B6392658 3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261907-61-2

3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6392658
CAS No.: 1261907-61-2
M. Wt: 270.28 g/mol
InChI Key: CNHUMBAAHHAIGV-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a picolinic acid moiety attached to a phenyl ring substituted with an N-ethylaminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves the condensation of picolinic acid with an appropriate phenylamine derivative. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually require an inert atmosphere and a solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or sulfonated compounds.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The compound may increase intracellular reactive oxygen species (ROS) levels, change mitochondrial membrane potential, and affect cell membrane permeability . These interactions can lead to various biological effects, including apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • N’-phenylpicolinohydrazide

Comparison

Compared to similar compounds, 3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the picolinic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)11-6-3-5-10(9-11)12-7-4-8-17-13(12)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHUMBAAHHAIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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